N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
説明
N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as EMD 534085 or TAK-285, is a small molecule inhibitor of human epidermal growth factor receptor (HER2) tyrosine kinase. It was initially synthesized by Takeda Pharmaceutical Company Limited and has been studied for its potential use in cancer therapy.
作用機序
N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 inhibits the activity of HER2 by binding to the ATP-binding site of the kinase domain of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to decreased cell proliferation and increased cell death in HER2-positive breast cancer cells.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 has been shown to have potent antitumor activity in preclinical studies. In HER2-positive breast cancer cell lines, N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 inhibits cell proliferation and induces cell death in a dose-dependent manner. In vivo studies have shown that N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 inhibits tumor growth in HER2-positive breast cancer xenograft models. N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 has also been shown to have minimal toxicity in non-tumor-bearing animals.
実験室実験の利点と制限
One advantage of using N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 in lab experiments is its potency and specificity for HER2. N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 has been shown to have minimal off-target effects, making it a valuable tool for studying the role of HER2 in cancer. One limitation of using N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 in lab experiments is its solubility. N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 is poorly soluble in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085. One direction is the development of more potent and selective inhibitors of HER2. Another direction is the investigation of the role of HER2 in other types of cancer, such as gastric cancer and lung cancer. Additionally, the combination of N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 with other anticancer agents, such as chemotherapy and immunotherapy, could be explored to enhance its antitumor activity.
科学的研究の応用
N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 has been extensively studied for its potential use in cancer therapy, particularly in the treatment of HER2-positive breast cancer. HER2 is a receptor tyrosine kinase that is overexpressed in approximately 25% of breast cancers. Overexpression of HER2 leads to increased cell proliferation, survival, and migration, making it an attractive target for cancer therapy. N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea 534085 inhibits the activity of HER2, leading to decreased cell proliferation and increased cell death in HER2-positive breast cancer cells.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-26-19-9-7-18(8-10-19)22-20(24)21-17-5-3-16(4-6-17)15-23-11-13-25-14-12-23/h3-10H,2,11-15H2,1H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOBDSNRVARGAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。